

physicochemical parameters of 3-(4-methoxyphenyl)isoxazol-5(4H)-one

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Compound of Interest

Compound Name: 3-(4-methoxyphenyl)isoxazol-5(4H)-one

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An In-Depth Technical Guide to the Physicochemical Parameters of **3-(4-methoxyphenyl)isoxazol-5(4H)-one**

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Foreword: A Molecule-Centric Approach to Preclinical Assessment

In modern drug discovery, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful development programs are built. These parameters—acidity, lipophilicity, solubility, and stability—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive, in-depth analysis of **3-(4-methoxyphenyl)isoxazol-5(4H)-one**, a member of the isoxazolone class of heterocycles. Isoxazolones are recognized as privileged scaffolds in medicinal chemistry, appearing in compounds with a wide array of biological activities. This document moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing field-proven protocols to empower researchers in their own investigations.

Molecular Identity and Structural Attributes

The subject of this guide is **3-(4-methoxyphenyl)isoxazol-5(4H)-one**. The structural integrity and substituent effects are the primary determinants of its chemical behavior.

- Molecular Formula: $C_{10}H_9NO_3$
- Molecular Weight: 191.18 g/mol
- Core Structure: A five-membered isoxazolone ring, which is a heterocyclic system containing adjacent nitrogen and oxygen atoms. This arrangement creates electronic asymmetry that influences reactivity.
- Key Substituents: A 4-methoxyphenyl group at the 3-position. The methoxy (-OCH₃) moiety is an electron-donating group that influences the electronic properties of the entire molecule.

Parameter	Value	Source
Molecular Formula	$C_{10}H_9NO_3$	Calculated
Molecular Weight	191.18 g/mol	Calculated

Acidity and Ionization State (pKa)

Scientific Rationale: The pKa is arguably the most critical physicochemical parameter for any potential oral drug candidate. It dictates the degree of ionization of the molecule at a given pH. For **3-(4-methoxyphenyl)isoxazol-5(4H)-one**, the most acidic proton is on the nitrogen at the 4-position of the isoxazolone ring. Its ionization state will significantly impact its aqueous solubility, membrane permeability, and potential to interact with ionic residues on biological targets.

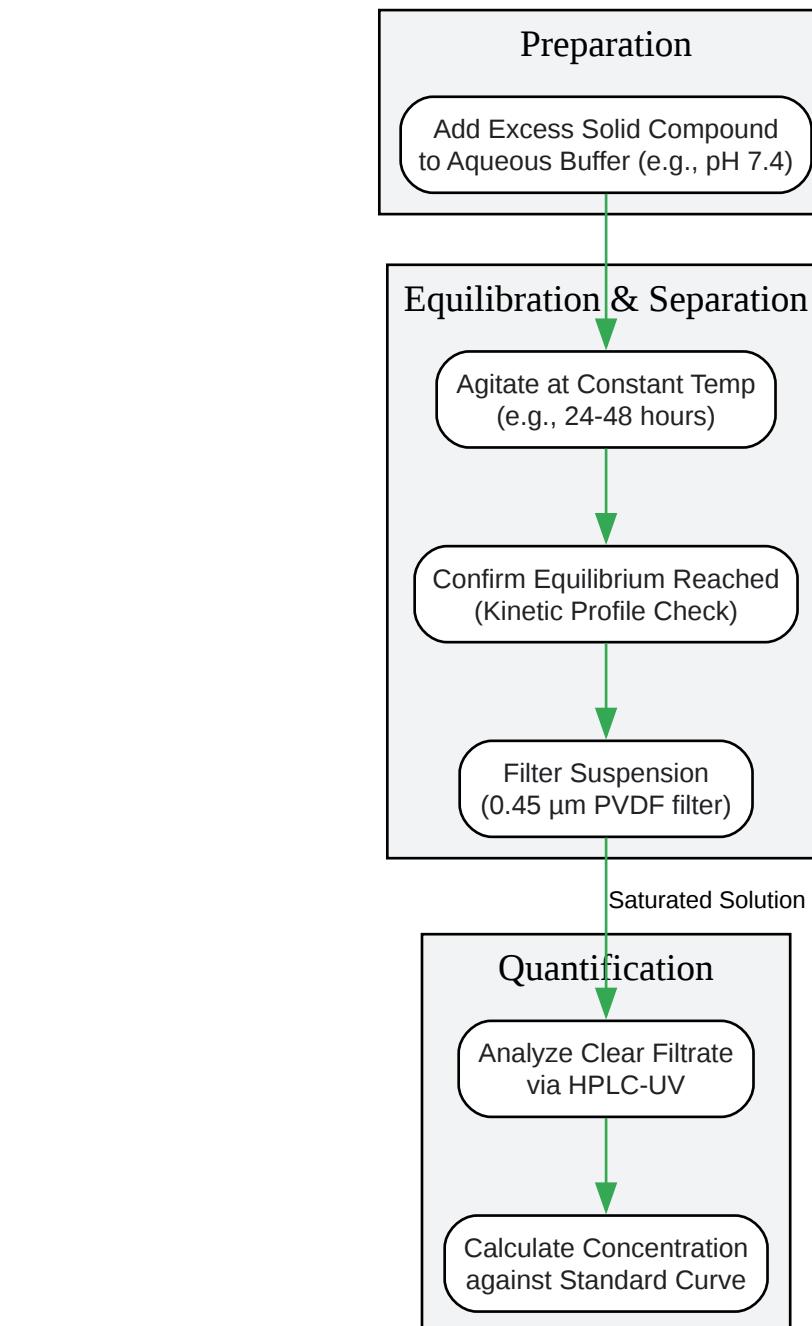
Experimental Determination: Potentiometric Titration

Causality of Method Selection: Potentiometric titration remains the gold standard for pKa determination due to its high accuracy and direct measurement of proton dissociation. It provides an unambiguous thermodynamic value, which is essential for building robust ADME models.

Self-Validating Protocol:

- System Calibration: Calibrate the pH electrode using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The system is considered valid when the slope of the electrode response is between 95% and 105%.
- Analyte Preparation: Prepare a solution of **3-(4-methoxyphenyl)isoxazol-5(4H)-one** at a known concentration (e.g., 1-2 mM) in a suitable solvent system. Due to the compound's limited aqueous solubility, a co-solvent system (e.g., 20% Methanol: 80% Water) is required.
- Titration Run: Titrate the analyte solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH) using an automated titrator. Add the titrant in small, precise increments.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined by calculating the pH at the half-equivalence point from the first derivative of the titration curve. The experiment should be run in triplicate to ensure reproducibility.

Expected Outcome: Based on the isoxazolone scaffold, the compound is expected to be a weak acid. The pKa value will likely fall in the range of 3.5 to 5.0, indicating that it will be predominantly in its neutral, un-ionized form in the acidic environment of the stomach (pH 1-2) but will become progressively ionized in the small intestine (pH 6-7.5).



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